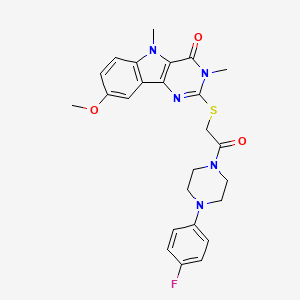

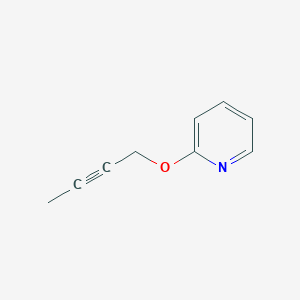

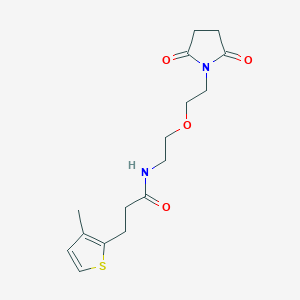

2-(But-2-yn-1-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

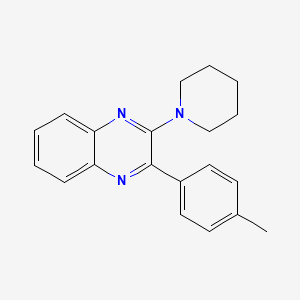

The synthesis of pyridine derivatives, such as 2-(But-2-yn-1-yloxy)pyridine, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which was carried out using a palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is similar to that of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis

The thermal decomposition of pyridine, a main nitrogen-containing compound in coal, has been studied. The results show that there are two possible reactions for the initial pyridine pyrolysis, i.e., internal hydrogen transfer and C-H bond homolysis . Among the possible reaction pathways following internal hydrogen transfer, pyridine prefers to produce HCN instead of NH3 .Physical And Chemical Properties Analysis

Pyridine compounds, including this compound, are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Synthesis

2-(But-2-yn-1-yloxy)pyridine, as a ligand, contributes significantly to the field of coordination chemistry. Derivatives of pyridine-based ligands, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been utilized for over 15 years, showcasing both advantages and disadvantages when compared to more extensively studied terpyridines. These derivatives have led to notable achievements, including the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Environmental and Water Treatment

In environmental sciences, pyridine and its derivatives play a crucial role in water treatment technologies. For instance, the TiO2 photocatalytic degradation of pyridine, a harmful chemical common in pesticides, has been explored. This process results in the rapid elimination of pyridine in water, leading to the formation of less harmful aliphatic intermediates and contributing to the development of effective water purification methods (Maillard-Dupuy et al., 1994).

Advanced Materials and Photophysics

The synthesis of advanced materials and the exploration of photophysical properties are another significant area of application. For example, a family of nonanuclear lanthanide clusters synthesized using 2-(hydroxymethyl)pyridine exhibited unique magnetic and optical properties. The dysprosium (Dy) cluster demonstrated single-molecule magnetism behavior, while the europium (Eu) cluster showed intense red photoluminescence, highlighting potential applications in materials science and optoelectronics (Alexandropoulos et al., 2011).

Organic Synthesis and Catalysis

In organic synthesis, this compound derivatives facilitate the development of novel catalytic processes. For instance, nickel-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-dienes with nitriles provides a regioselective method to synthesize highly substituted pyridine derivatives. This approach addresses the need for chemo- and regioselective methods in the synthesis of complex organic molecules (Ohashi et al., 2011).

Orientations Futures

The synthesis of 2-pyridone compounds, including 2-(But-2-yn-1-yloxy)pyridine, is an important research field and has attracted a great deal of attention due to their extensive applications in many fields such as biology, natural products, dyes, and fluorescent materials . Future research may focus on developing new synthetic methods and exploring further applications of these compounds .

Mécanisme D'action

Target of Action

Related compounds have been found to inhibit the enzyme aromatase (cyp19a1), which is crucial in the biosynthesis of estrogens .

Mode of Action

The mode of action of 2-(But-2-yn-1-yloxy)pyridine involves a gold-catalyzed rearrangement process . The proposed mechanism involves intramolecular cyclization product formation derived from 5-exo-dig and 6-exo-dig addition of the nitrogen for 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine, respectively .

Biochemical Pathways

The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines via a gold-catalyzed rearrangement . This process involves the production of pyridinium salts, followed by a rearrangement reaction through the nucleophilic addition phenomenon .

Pharmacokinetics

The compound is known to be involved in a gold-catalyzed rearrangement process, which may influence its bioavailability .

Result of Action

The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines, which can be obtained in moderate to excellent yields using this method .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of a gold catalyst and methanesulfonic acid, as well as the pH of the medium . The rearrangement reaction of the compound occurs in a weakly basic medium (5% aq. Na2CO3) to form N-alkenyl pyridonyl alcohols .

Propriétés

IUPAC Name |

2-but-2-ynoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFJDOAAXPHPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

methanone](/img/structure/B2377693.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)